N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride
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Overview
Description
N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride is a chemical compound with the molecular formula C12H17BrClNS and a molecular weight of 322.7 g/mol . It is also known by its IUPAC name, N-(3-bromobenzyl)tetrahydro-2H-thiopyran-4-amine hydrochloride . This compound is typically found in a powder form and is used in various scientific research applications.
Preparation Methods
The synthesis of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride involves several steps. One common method includes the reaction of 3-bromobenzyl chloride with tetrahydro-2H-thiopyran-4-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride can be compared with other similar compounds, such as:
- N-(3-chlorophenyl)methyl]thian-4-amine hydrochloride
- N-(3-fluorophenyl)methyl]thian-4-amine hydrochloride
- N-(3-iodophenyl)methyl]thian-4-amine hydrochloride
These compounds share a similar core structure but differ in the halogen atom attached to the phenyl ring. The uniqueness of this compound lies in its specific reactivity and interaction with molecular targets, which can vary based on the halogen atom present .
Biological Activity
N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its various biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound is synthesized through a nucleophilic substitution reaction between 3-bromobenzyl chloride and tetrahydrothiopyran-4-amine in the presence of a base such as sodium hydroxide. The reaction typically requires heating to facilitate complete conversion to the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic amino acid residues, while the thian-4-amine moiety can form hydrogen bonds, modulating protein activity and influencing various cellular pathways.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cell lines by disrupting microtubule assembly and enhancing caspase activity. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | % Growth Inhibition | IC50 (µM) |
---|---|---|
MCF7 (Breast) | -37.42 | 10.0 |
MDA-MB-231 (Breast) | -22.20 | 12.5 |
A549 (Lung) | -30.00 | 15.0 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM .
Table 2: Antimicrobial Activity Data
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 10.0 |
Escherichia coli | 15.0 |
Bacillus subtilis | 8.0 |
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted on the MCF7 breast cancer cell line revealed that this compound significantly inhibited cell growth, with an IC50 value of approximately 10 µM, indicating its potential as a therapeutic agent in breast cancer treatment .
- Antibacterial Efficacy : A comparative study assessed the antibacterial effects of this compound against various pathogens, highlighting its effectiveness against both Gram-positive and Gram-negative strains, suggesting its broad-spectrum antimicrobial potential .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound's interaction with microtubules leads to cell cycle arrest at the G2/M phase, which is critical for its anticancer efficacy .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]thian-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNS.ClH/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBRBUOWRYKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCC2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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